Cas no 2138137-40-1 (6-{4-bromo-1H-pyrrolo2,3-cpyridin-3-yl}-2,2-dimethylhex-5-yn-3-ol)

6-{4-bromo-1H-pyrrolo2,3-cpyridin-3-yl}-2,2-dimethylhex-5-yn-3-ol structure
2138137-40-1 structure
商品名:6-{4-bromo-1H-pyrrolo2,3-cpyridin-3-yl}-2,2-dimethylhex-5-yn-3-ol
CAS番号:2138137-40-1
MF:C15H17BrN2O
メガワット:321.212282896042
CID:5881308
PubChem ID:165473615

6-{4-bromo-1H-pyrrolo2,3-cpyridin-3-yl}-2,2-dimethylhex-5-yn-3-ol 化学的及び物理的性質

名前と識別子

    • 6-{4-bromo-1H-pyrrolo2,3-cpyridin-3-yl}-2,2-dimethylhex-5-yn-3-ol
    • 2138137-40-1
    • 6-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}-2,2-dimethylhex-5-yn-3-ol
    • EN300-1086605
    • インチ: 1S/C15H17BrN2O/c1-15(2,3)13(19)6-4-5-10-7-18-12-9-17-8-11(16)14(10)12/h7-9,13,18-19H,6H2,1-3H3
    • InChIKey: VEOHRVZQYUGHHM-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CN=CC2=C1C(=CN2)C#CCC(C(C)(C)C)O

計算された属性

  • せいみつぶんしりょう: 320.05243g/mol
  • どういたいしつりょう: 320.05243g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 379
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 48.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

6-{4-bromo-1H-pyrrolo2,3-cpyridin-3-yl}-2,2-dimethylhex-5-yn-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1086605-5g
6-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}-2,2-dimethylhex-5-yn-3-ol
2138137-40-1 95%
5g
$6757.0 2023-10-27
Enamine
EN300-1086605-10g
6-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}-2,2-dimethylhex-5-yn-3-ol
2138137-40-1 95%
10g
$10018.0 2023-10-27
Enamine
EN300-1086605-0.1g
6-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}-2,2-dimethylhex-5-yn-3-ol
2138137-40-1 95%
0.1g
$2050.0 2023-10-27
Enamine
EN300-1086605-0.05g
6-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}-2,2-dimethylhex-5-yn-3-ol
2138137-40-1 95%
0.05g
$1957.0 2023-10-27
Enamine
EN300-1086605-1g
6-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}-2,2-dimethylhex-5-yn-3-ol
2138137-40-1 95%
1g
$2330.0 2023-10-27
Enamine
EN300-1086605-0.5g
6-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}-2,2-dimethylhex-5-yn-3-ol
2138137-40-1 95%
0.5g
$2236.0 2023-10-27
Enamine
EN300-1086605-5.0g
6-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}-2,2-dimethylhex-5-yn-3-ol
2138137-40-1
5g
$6757.0 2023-06-10
Enamine
EN300-1086605-10.0g
6-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}-2,2-dimethylhex-5-yn-3-ol
2138137-40-1
10g
$10018.0 2023-06-10
Enamine
EN300-1086605-0.25g
6-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}-2,2-dimethylhex-5-yn-3-ol
2138137-40-1 95%
0.25g
$2143.0 2023-10-27
Enamine
EN300-1086605-2.5g
6-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}-2,2-dimethylhex-5-yn-3-ol
2138137-40-1 95%
2.5g
$4566.0 2023-10-27

6-{4-bromo-1H-pyrrolo2,3-cpyridin-3-yl}-2,2-dimethylhex-5-yn-3-ol 関連文献

6-{4-bromo-1H-pyrrolo2,3-cpyridin-3-yl}-2,2-dimethylhex-5-yn-3-olに関する追加情報

Introduction to Compound with CAS No. 2138137-40-1 and Product Name: 6-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}-2,2-dimethylhex-5-yn-3-ol

The compound with the CAS number 2138137-40-1 and the product name 6-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}-2,2-dimethylhex-5-yn-3-ol represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a pyrrolo[2,3-c]pyridine core, combined with a bromo substituent and a hex-5-ynyl moiety, suggests a high degree of molecular complexity that may contribute to unique pharmacological properties.

Recent research in the area of heterocyclic compounds has highlighted the importance of pyrrolo[2,3-c]pyridine scaffolds in the development of novel therapeutic agents. These scaffolds are known for their ability to interact with biological targets in diverse ways, making them valuable candidates for drug design. The bromo substituent on the pyrrolo[2,3-c]pyridine ring further enhances the compound's potential as a building block for more complex molecules. This substitution pattern is often employed to facilitate further functionalization, allowing chemists to tailor the compound's properties for specific applications.

The hex-5-ynyl group in the molecular structure introduces a terminal alkyne functionality, which can be further modified through various chemical reactions. Alkynes are versatile intermediates in organic synthesis and have been widely used in the construction of complex natural products and pharmacologically active compounds. The combination of these features makes 6-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}-2,2-dimethylhex-5-yn-3-ol a promising candidate for further exploration in medicinal chemistry.

In the context of contemporary pharmaceutical research, the development of small molecules with novel structures is crucial for overcoming resistance mechanisms and improving therapeutic outcomes. The compound's unique architecture may enable it to interact with biological targets in ways that traditional drugs do not. This potential is particularly exciting given the increasing emphasis on precision medicine and targeted therapies. The pyrrolo[2,3-c]pyridine core is known to exhibit binding affinity for various enzymes and receptors, making it a valuable scaffold for drug discovery efforts.

Moreover, the presence of a bromo substituent on the pyrrolo[2,3-c]pyridine ring suggests that this compound may be amenable to further derivatization using transition metal-catalyzed cross-coupling reactions. These reactions are widely employed in synthetic organic chemistry to construct complex molecular frameworks efficiently. The ability to modify the compound's structure through such reactions opens up numerous possibilities for generating derivatives with enhanced pharmacological properties.

Recent studies have demonstrated that hex-5-ynyl containing compounds can exhibit interesting biological activities due to their ability to engage with specific enzymes or receptors. For instance, alkynes have been shown to participate in post-translational modifications, which can alter protein function and signaling pathways. The structural features of 6-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}-2,2-dimethylhex-5-yn-3-ol make it an attractive candidate for investigating such mechanisms.

The compound's potential applications extend beyond traditional drug discovery. Its unique structure may also be useful in materials science and chemical biology research. For example, alkynes have been employed in the synthesis of conjugated polymers and organic electronic materials due to their ability to form stable triple bonds. The pyrrolo[2,3-c]pyridine core could also be incorporated into larger molecular systems as a recognition element or catalytic site.

In conclusion, 6-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}-2,2-dimethylhex-5-yn-3-ol (CAS No. 2138137-40-1) represents a significant advancement in pharmaceutical chemistry. Its intricate structure and versatile functional groups make it a promising candidate for further exploration in drug discovery and other areas of chemical research. The combination of a pyrrolo[2,3-c]pyridine core with a bromo substituent and a hex-5-ylnyl moiety suggests numerous possibilities for generating novel therapeutic agents and functional materials.

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